molecular formula C11H12FN3O3S B10916110 1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide

1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10916110
M. Wt: 285.30 g/mol
InChI Key: URBVSCIEQXIZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Ethylation and Hydroxylation: The ethyl group can be introduced via alkylation, and the hydroxyl group can be added through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a therapeutic effect.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-carboxamide
  • 1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-thiol
  • 1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-amine

Uniqueness

1-ethyl-5-fluoro-N-(2-hydroxyphenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H12FN3O3S

Molecular Weight

285.30 g/mol

IUPAC Name

1-ethyl-5-fluoro-N-(2-hydroxyphenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C11H12FN3O3S/c1-2-15-11(12)10(7-13-15)19(17,18)14-8-5-3-4-6-9(8)16/h3-7,14,16H,2H2,1H3

InChI Key

URBVSCIEQXIZBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.